molecular formula C24H24N2O3S B6556011 N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-48-4

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No. B6556011
CAS RN: 1040633-48-4
M. Wt: 420.5 g/mol
InChI Key: VEUSKPYEFAGPIX-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide, also known as EPTQ, is a novel quinoline-based compound with a wide range of potential applications in the field of scientific research. It is a synthetic compound that has been studied for its ability to interact with various biomolecules, which makes it a promising candidate for further research.

Scientific Research Applications

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to interact with various biomolecules, including proteins, lipids, and nucleic acids. These interactions can be exploited for various purposes, such as drug design, enzyme inhibition, and gene regulation. In addition, N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been found to have antioxidant activity, which could be used to study the effects of oxidative stress on cells.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it has been found to interact with various biomolecules, making it a promising candidate for further research. However, the mechanism of action of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is not yet fully understood, and further research is needed to better understand its biochemical and physiological effects.

Future Directions

There are many potential future directions for research involving N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide could be explored for its potential applications in drug design, enzyme inhibition, and gene regulation. Additionally, its antioxidant activity could be studied in order to better understand the effects of oxidative stress on cells. Finally, the potential for N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide to interact with other biomolecules could be further explored, as this may lead to new applications.

Synthesis Methods

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is synthesized from the condensation of 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid with 3-ethoxypropyl amine in the presence of anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained in a high yield. The synthesis of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is relatively straightforward and can be carried out in a laboratory setting.

properties

IUPAC Name

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSKPYEFAGPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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